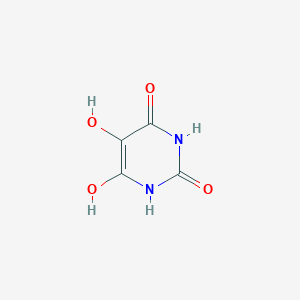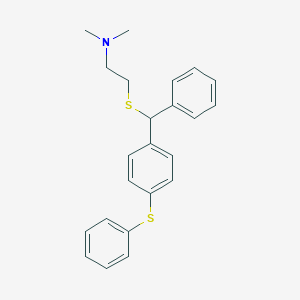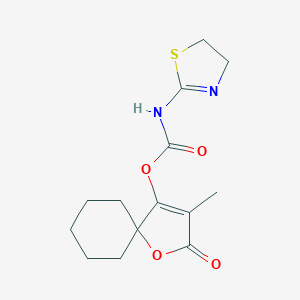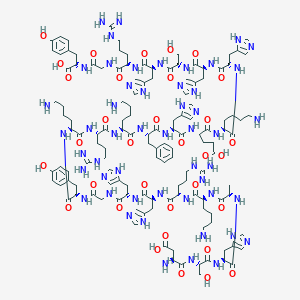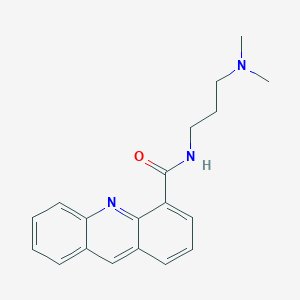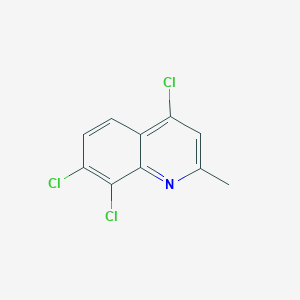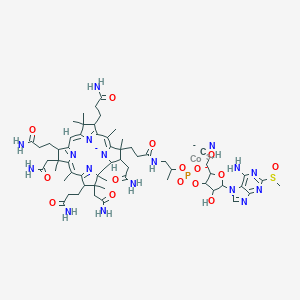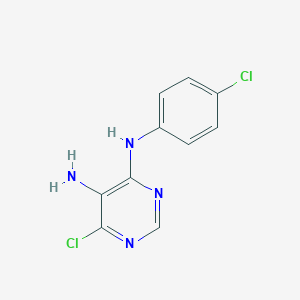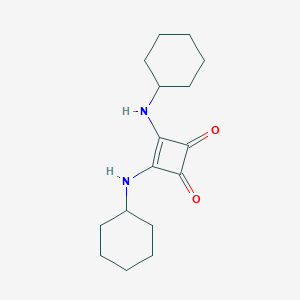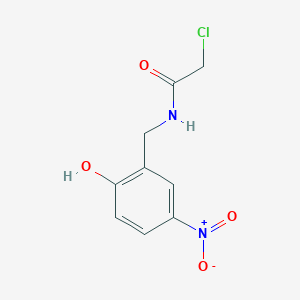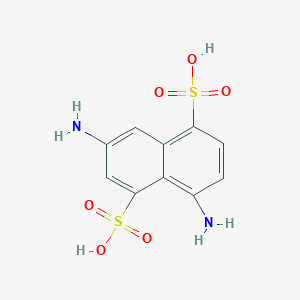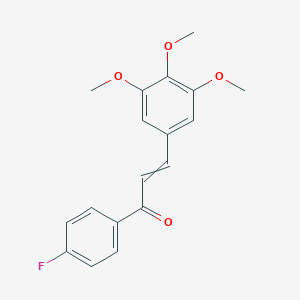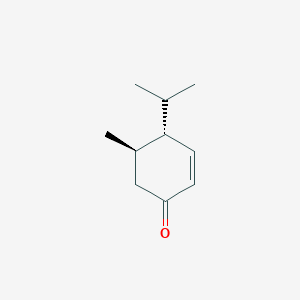
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is a cyclic ketone that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and cytokines. It may also act as an acetylcholinesterase inhibitor, which could explain its potential use as a treatment for Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Studies have shown that ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of tumor cells and to have insecticidal properties. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in different applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one in lab experiments is its low toxicity profile, which makes it a potentially safe compound for use in different applications. However, one of the limitations of using this compound is its limited solubility in water, which could affect its bioavailability and efficacy in different applications.
Orientations Futures
There are several future directions for the study of ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one. One potential direction is to investigate its potential use as a treatment for other diseases, such as Parkinson's disease. Another direction is to study its potential use as a plant growth regulator and as an insecticide in agriculture. Additionally, further studies could investigate the mechanism of action of this compound and its potential use as a precursor for the synthesis of other compounds.
Méthodes De Synthèse
((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one can be synthesized through various methods, including the oxidation of 5-methylcyclohex-2-en-1-one using potassium permanganate or the reaction of 4-methylcyclohexanone with isobutylmagnesium chloride followed by oxidation with chromic acid. Another method involves the reaction of 4-methylcyclohexanone with isobutylmagnesium chloride followed by dehydration using sulfuric acid.
Applications De Recherche Scientifique
((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been studied for its potential applications in different fields of scientific research. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease. In agriculture, ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been evaluated for its potential use as a plant growth regulator and as an insecticide. In industry, this compound has been studied for its potential use as a flavoring agent and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
102245-21-6 |
|---|---|
Nom du produit |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10+/m1/s1 |
Clé InChI |
XQTVBJNIDHXCNX-SCZZXKLOSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C=C[C@H]1C(C)C |
SMILES |
CC1CC(=O)C=CC1C(C)C |
SMILES canonique |
CC1CC(=O)C=CC1C(C)C |
Synonymes |
2-Cyclohexen-1-one,5-methyl-4-(1-methylethyl)-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



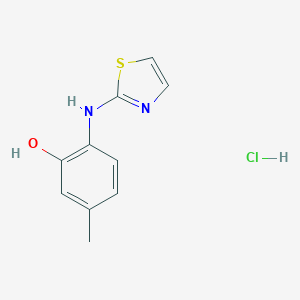
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
